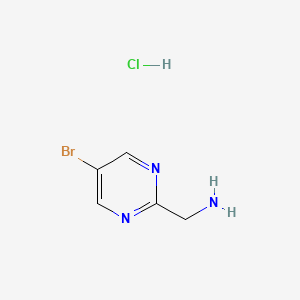

(5-Bromopyrimidin-2-yl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromopyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMRUKYRRGAGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240594-62-0 | |

| Record name | (5-bromopyrimidin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromopyrimidin-2-yl)methanamine hydrochloride chemical properties

An In-depth Technical Guide to (5-Bromopyrimidin-2-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive primary amine, a versatile bromine handle for cross-coupling, and the biologically significant pyrimidine core, makes it an invaluable precursor for developing complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, chemical reactivity, a validated synthetic protocol, key applications in drug discovery, and rigorous safety and handling procedures. The insights herein are designed to empower scientific teams to leverage this compound's full potential while ensuring operational safety and experimental reproducibility.

Introduction

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of approved therapeutics. The strategic functionalization of this core allows for the fine-tuning of pharmacological properties. This compound emerges as a particularly strategic intermediate. The bromine atom at the 5-position serves as a versatile anchor for introducing diverse molecular fragments via established cross-coupling methodologies, while the 2-methanamine group provides a nucleophilic point for derivatization. This dual functionality allows for the systematic exploration of chemical space, a critical activity in lead optimization. Notably, this scaffold is integral to the synthesis of advanced therapeutic agents, including potent dual endothelin receptor antagonists.[1][2][3] This whitepaper consolidates the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its successful application in synthesis and formulation. The hydrochloride salt form of (5-Bromopyrimidin-2-yl)methanamine enhances its stability and often improves its handling characteristics and solubility in polar protic solvents compared to the free base.[4]

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1240594-62-0 | [5][6] |

| Molecular Formula | C₅H₇BrClN₃ | [6] |

| Molecular Weight | 224.50 g/mol | Calculated |

| IUPAC Name | (5-bromopyrimidin-2-yl)methanamine;hydrochloride | N/A |

| Synonyms | (5-bromo-2-pyrimidinyl)methanamine hydrochloride | N/A |

Physicochemical Data

| Property | Value/Description | Rationale/Source |

| Appearance | Expected to be a crystalline solid at room temperature. | Typical for hydrochloride salts of small organic molecules.[4] |

| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. | The salt form increases polarity and facilitates dissolution in protic media.[4][7] |

| Stability | Generally stable under standard laboratory conditions. May be light-sensitive. | Store in a tightly-closed container in a cool, dry, well-ventilated area.[7][8] |

| Boiling Point | Data not readily available; decomposition may occur at high temperatures. | N/A |

| Melting Point | Data not readily available. | N/A |

Chemical Structure

The structure of this compound is defined by the pyrimidine ring functionalized at key positions that dictate its reactivity.

Caption: Structure of this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from its distinct reactive centers, which can be addressed with high selectivity.

Analysis of Reactive Centers

The molecule's functionality allows for a diversity of subsequent chemical transformations.

-

Primary Amine (-CH₂NH₃⁺): In its free base form (-CH₂NH₂), this group is a potent nucleophile. It is the primary site for acylation, alkylation, reductive amination, and sulfonylation reactions, enabling the construction of amides, secondary/tertiary amines, and sulfonamides.[4][7]

-

Bromine Atom (C5-Br): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This "handle" is critical for forming new carbon-carbon (e.g., Suzuki, Stille, Sonogashira) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4]

-

Pyrimidine Ring Nitrogens: The ring nitrogens are weakly basic and can act as ligands for metal coordination. While less reactive for covalent modification than the exocyclic amine, they influence the molecule's overall electronic properties and solubility.[4]

Caption: Key reactive sites for synthetic modification.

Proposed Synthetic Workflow

A reliable synthesis of (5-Bromopyrimidin-2-yl)methanamine is crucial for its use as a building block. While multiple routes exist, a common and scalable approach involves the reduction of the corresponding nitrile.

Principle: This protocol is based on the selective reduction of a nitrile group to a primary amine using a chemical reducing agent. The starting material, 5-bromo-2-cyanopyrimidine, is accessible from commercially available precursors. The choice of a reducing agent like Lithium Aluminum Hydride (LAH) or a borane complex is critical for achieving high yield without affecting the sensitive bromo-pyrimidine core.

Step-by-Step Protocol:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 mL per gram of nitrile) and cool the slurry to 0 °C using an ice bath.

-

Expert Insight: Using anhydrous THF is critical as LAH reacts violently with water. Maintaining a low temperature controls the initial exothermic reaction upon substrate addition.

-

-

Substrate Addition: Dissolve 5-bromo-2-cyanopyrimidine (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it dropwise to the LAH slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.

-

Expert Insight: This specific quenching procedure is crucial for safety and results in a granular precipitate of aluminum salts that is easily filtered, simplifying the workup.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Purification (Free Base): Concentrate the filtrate under reduced pressure. The resulting crude (5-Bromopyrimidin-2-yl)methanamine free base can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (typically 2 M) dropwise with stirring. The hydrochloride salt will precipitate.

-

Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Caption: High-level workflow for the synthesis of the target compound.

Applications in Drug Discovery

The title compound is not merely a synthetic curiosity; it is a validated precursor in the development of clinically relevant molecules.

Case Study: Macitentan, a Dual Endothelin Receptor Antagonist

A prominent example of this building block's application is in the synthesis of Macitentan, an orally active drug used for the treatment of pulmonary arterial hypertension.[2]

In the synthesis of Macitentan and its analogs, the (5-Bromopyrimidin-2-yl) moiety is typically introduced via a nucleophilic substitution reaction. For instance, an alcohol intermediate is deprotonated with a strong base like sodium hydride (NaH), and the resulting alkoxide attacks 2-chloro-5-bromopyrimidine or a related activated pyrimidine.[1][2]

Why this building block is important for activity:

-

Binding Interactions: The 5-bromopyrimidine group occupies a key pocket in the endothelin receptors. The bromine atom can form halogen bonds, and the pyrimidine nitrogens can act as hydrogen bond acceptors, contributing significantly to the overall binding affinity.[1]

-

Metabolic Stability: The pyrimidine ring is generally robust to metabolic degradation, which can improve the pharmacokinetic profile of the final drug molecule.

-

Modulation of Properties: The bromine atom serves as a point for further modification during lead optimization, allowing chemists to explore how different substituents at this position affect potency and selectivity.[1]

Caption: Conceptual role as a key building block in drug synthesis.

Safety, Handling, and Storage

Adherence to stringent safety protocols is non-negotiable when handling chemical reagents. While some safety data sheets (SDS) may state "no known hazard," it is best practice to treat all novel chemical entities with a high degree of caution, especially those with reactive functional groups and structural alerts.[9] Analogs are known to cause skin, eye, and respiratory irritation.[8][10][11]

Hazard Identification and PPE

| Hazard Class | GHS Statement | Recommended PPE |

| Skin Irritation | H315: Causes skin irritation. | Chemical-resistant gloves (e.g., Nitrile), lab coat. |

| Eye Irritation | H319: Causes serious eye irritation. | Safety glasses with side shields or goggles. |

| Respiratory Irritation | H335: May cause respiratory irritation. | Use only in a chemical fume hood. |

Handling and Storage Protocols

-

Handling:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[8]

-

Avoid all direct contact with skin and eyes.[11]

-

Wash hands thoroughly after handling, even if gloves were worn.[8]

-

Facilities should be equipped with an eyewash station and safety shower in close proximity to the workstation.[8]

-

-

Storage:

Spill and Disposal Management

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wearing full PPE, prevent further dispersal of the solid.

-

Carefully sweep or vacuum up the spilled material and place it into a sealed container for disposal. Do not generate dust.

-

Clean the spill area thoroughly with soap and water.

-

-

Waste Disposal:

Conclusion

This compound is a high-value chemical tool for the modern synthetic and medicinal chemist. Its well-defined reactive sites—the nucleophilic amine and the versatile bromine atom—provide a robust platform for constructing diverse and complex molecular architectures. As demonstrated by its role in the synthesis of endothelin receptor antagonists, its incorporation can impart desirable pharmacological properties. By combining a thorough understanding of its chemical properties with rigorous adherence to safety protocols, research organizations can effectively and safely harness the synthetic potential of this important building block to accelerate drug discovery programs.

References

- Manchester Organics. This compound. URL: https://www.manchesterorganics.com/products/building-blocks/k-building-blocks/k53876

- AK Scientific, Inc. Safety Data Sheet: (R)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride. URL: https://www.aksci.com/sds/8093DH.pdf

- Vulcanchem. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride - 1257535-47-9. URL: https://www.vulcanchem.com/product/1257535-47-9

- CymitQuimica. (5-Bromopyridin-2-yl)methanamine dihydrochloride. URL: https://www.cymitquimica.com/base/producto/54-OR91473

- AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine. URL: https://www.americanelements.com/5-bromopyridin-2-yl-methanamine-173999-23-0

- AFG Bioscience LLC. Safety Data Sheet: (5-Bromopyridin-2-yl)methanamine hydrochloride. URL: https://www.afgbioscience.com/wp-content/uploads/2016/04/254792.pdf

- BLDpharm. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: https://www.bldpharm.com/products/1213688-43-7.html

- BLDpharm. (5-Bromopyrimidin-2-yl)methanamine. URL: https://www.bldpharm.com/products/1240783-02-1.html

- Fisher Scientific. Safety Data Sheet: 2,3-Diamino-5-bromopyridine. URL: https://www.fishersci.com/msds?productName=AC434230050

- Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine. URL: https://www.sigmaaldrich.com/product/aldrich/cds005093

- Enamine. Safety Data Sheet: (3-bromopyridin-2-yl)methanamine hydrochloride. URL: https://www.enamine.net/sds/EN300-248744_EN.pdf

- Synblock. This compound. URL: https://www.synblock.com/product/show/1240594-62-0.html

- Smolecule. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: https://www.smolecule.com/cas-1213688-43-7.html

- EvitaChem. (5-Bromopyrimidin-2-yl)methylamine. URL: https://www.evitachem.com/product/5-bromopyrimidin-2-yl-methyl-ethyl-amine

- ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. URL: https://www.chemicalbook.com/synthesis/944718-22-3.htm

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm3002982

- Chemexpress. This compound. URL: https://www.chemexpress.cn/cas-1240594-62-0.html

- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm3002982

- BLDpharm. (3-bromo-5-chloropyridin-2-yl)methanamine. URL: https://www.bldpharm.com/products/1257582-25-4.html

- CymitQuimica. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. URL: https://www.cymitquimica.com/base/producto/PC420790

- BLDpharm. (5-Bromopyrimidin-2-yl)methanol. URL: https://www.bldpharm.com/products/22433-12-1.html

- PubChem. 2-Amino-5-bromopyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70622

- PubChem. (5-Bromothiophen-2-yl)methanamine hydrochloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/42888202

- BLDpharm. (2-Chloropyrimidin-5-yl)methanamine hydrochloride. URL: https://www.bldpharm.com/products/1289191-99-6.html

- PubChem. N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67777727

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide | C19H20Br2N6O4S | CID 67777727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride (1257535-47-9) for sale [vulcanchem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. CAS 1240594-62-0 | this compound - Synblock [synblock.com]

- 7. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]

- 8. aksci.com [aksci.com]

- 9. afgsci.com [afgsci.com]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

Introduction: The Role of Halogenated Pyrimidines in Modern Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride

In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The introduction of a bromine atom, as in this compound, offers synthetic handles for further molecular elaboration through cross-coupling reactions, while the aminomethyl group provides a key site for pharmacophore extension. This compound, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies, demands rigorous and unambiguous structural characterization to ensure the integrity of downstream research and development.

This technical guide provides a comprehensive, multi-faceted strategy for the complete structure elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causality behind the selection of analytical techniques, the interpretation of complex spectral data, and the integration of orthogonal methods to build an unshakeable, self-validating structural proof. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of modern structure elucidation workflows.

Foundational Analysis: Molecular Identity and Key Structural Features

Before delving into complex spectroscopic analysis, it is crucial to understand the fundamental components of the target molecule. The structure consists of a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a methanamine group. The compound is supplied as a hydrochloride salt, a common practice for amine-containing pharmaceuticals to improve crystallinity, stability, and aqueous solubility.[1][2] The formation of the salt involves the protonation of the primary amine by hydrochloric acid.[2] This protonation is a key feature that will be confirmed by subsequent analyses.

Key Molecular Features for Elucidation:

-

Molecular Formula: C₅H₇BrClN₃

-

Pyrimidine Core: An aromatic six-membered heterocycle with two nitrogen atoms.

-

Bromine Substituent: A heavy halogen with two major isotopes (⁷⁹Br and ⁸¹Br).

-

Primary Aminomethyl Group (-CH₂NH₂): Protonated to an ammonium group (-CH₂NH₃⁺) in the hydrochloride salt form.

-

Counter-ion: A chloride anion (Cl⁻).

Mass Spectrometry: Confirming Molecular Weight and Isotopic Signature

Mass spectrometry (MS) is the first line of inquiry, providing the molecular weight of the compound and offering definitive evidence for the presence of key elements through their isotopic patterns.

Expertise & Causality: For a halogenated compound, high-resolution mass spectrometry (HRMS) is indispensable. The most critical diagnostic feature is the isotopic pattern of bromine. Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion ([M+H]⁺) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity.[5][6] This pattern is a virtually infallible indicator of a monobrominated compound.

Expected Mass Spectrum Data

The analysis would be conducted in positive ion mode, typically using Electrospray Ionization (ESI), to observe the protonated molecule of the free base, [M+H]⁺.

| Ion Species | Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Relative Intensity |

| [M+H]⁺ | Molecular ion of the free base | 187.98 | 189.98 | ~1:1 |

| [M-NH₂]⁺ | Loss of the amino group | 171.97 | 173.97 | ~1:1 |

| [M-Br]⁺ | Loss of the bromine atom | 108.07 | - | N/A |

Note: Predicted m/z values are for the monoisotopic masses.

Proposed Fragmentation Pathway

The primary fragmentation is expected to occur at the weakest bonds, typically involving cleavage of substituents from the aromatic ring.

Figure 1: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ ion cluster to confirm the ~1:1 A/A+2 isotopic pattern characteristic of bromine.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of the molecule. A combination of ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments (like HSQC/HMBC) allows for the unambiguous assignment of every proton and carbon in the structure.

Trustworthiness: The self-validating nature of NMR comes from the interplay of chemical shift, integration, and multiplicity. The number of signals corresponds to the number of chemically non-equivalent nuclei, their positions (chemical shifts) indicate their electronic environment, the integration of ¹H signals reveals the relative number of protons, and the splitting patterns (multiplicity) delineate neighboring protons.

¹H NMR Spectroscopy: Predicted Data

The spectrum is expected to be relatively simple, with distinct signals for the pyrimidine ring protons, the methylene protons, and the ammonium protons. The use of a solvent like DMSO-d₆ is recommended, as it readily dissolves the salt and its residual proton peak does not obscure key signals.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| H4, H6 | 8.8 - 9.2 | Singlet | 2H | Protons on the electron-deficient pyrimidine ring are highly deshielded. They are chemically equivalent due to free rotation of the CH₂NH₃⁺ group. |

| -CH₂- | 4.0 - 4.5 | Singlet | 2H | Deshielded by the adjacent pyrimidine ring and the electron-withdrawing -NH₃⁺ group. Appears as a singlet as there are no adjacent protons. |

| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H | The protons on the positively charged nitrogen are deshielded and often exchange with trace water in the solvent, leading to a broad signal. |

¹³C NMR Spectroscopy: Predicted Data

Proton-decoupled ¹³C NMR gives a single peak for each unique carbon atom.[7] The chemical shifts are highly informative about the carbon's hybridization and electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C2 | 160 - 165 | Attached to two nitrogen atoms and the aminomethyl group, making it highly deshielded. |

| C4, C6 | 155 - 160 | Aromatic carbons adjacent to nitrogen are significantly deshielded. |

| C5 | 115 - 125 | Carbon directly attached to bromine. The "heavy atom effect" can influence this shift, but it remains in the aromatic region.[8][9] |

| -CH₂- | 40 - 45 | Aliphatic carbon, deshielded by its attachment to the ring and the nitrogen atom. |

Note: All chemical shifts are predictions and may vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30).

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]

Figure 2: Workflow for NMR-based structure confirmation.

FTIR Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: The most telling feature in the FTIR spectrum of this compound will be the absorptions related to the ammonium (-NH₃⁺) group. Unlike a free primary amine which shows two sharp N-H stretching bands, the ammonium salt exhibits a very broad and strong absorption envelope, often spanning from 3200 cm⁻¹ down to 2800 cm⁻¹, which is superimposed on the C-H stretching bands.[11] This broadness is due to extensive hydrogen bonding in the solid state. The presence of this feature, along with characteristic N-H bending modes, provides definitive proof of the primary amine salt.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 2800 | N-H Stretch | -NH₃⁺ (Ammonium) | Strong, Very Broad |

| ~3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine) | Medium |

| ~2900 - 2800 | C-H Stretch | Aliphatic (-CH₂-) | Medium-Weak |

| ~1620 - 1560 | N-H Bend | -NH₃⁺ (Ammonium) | Medium-Strong |

| ~1600 - 1400 | C=C, C=N Stretch | Pyrimidine Ring | Strong, Multiple Bands |

| < 800 | C-Br Stretch | Bromo-pyrimidine | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray crystallography stands alone as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.[12][13] It provides an unambiguous proof of the entire molecular structure, including bond lengths, bond angles, and the crucial intermolecular interactions that define the crystal lattice.

Authoritative Grounding: For a hydrochloride salt, this technique is particularly valuable. It will unequivocally confirm that protonation occurs on the aminomethyl nitrogen rather than one of the pyrimidine ring nitrogens. Furthermore, it will reveal the detailed hydrogen-bonding network between the ammonium group (donor), the chloride anion (acceptor), and any co-crystallized solvent molecules.[14][15]

Experimental Protocol: X-ray Crystallography

Figure 3: Workflow for single-crystal X-ray crystallography.

-

Crystal Growth (The Critical Step): Obtaining a single crystal of sufficient size and quality is paramount.[16][17] The hydrochloride salt form often enhances crystallinity.[1]

-

Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol). Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly over several days in a vibration-free environment. Vapor diffusion, where a less-soluble "anti-solvent" (e.g., diethyl ether) slowly diffuses into the solution, is another powerful technique.

-

-

Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[13] A detector measures the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction pattern is mathematically converted into a 3D electron density map. An initial model of the structure is fitted to this map and then computationally refined to achieve the best possible agreement with the experimental data. The quality of the final structure is often judged by its R-factor (residual factor), with values below 5% (0.05) indicating a very good fit.[12]

Integrated Analysis: A Cohesive Structural Proof

The power of this multi-technique approach lies in the convergence of evidence. Each experiment acts as a check on the others, building a robust and irrefutable structural assignment.

Figure 4: Integrated workflow for structure elucidation.

-

MS provides the elemental composition and confirms the presence of bromine.

-

FTIR identifies the key functional groups, crucially confirming the ammonium salt form.

-

NMR pieces together the molecular skeleton, defining the precise connectivity of all atoms.

Conclusion

The structure elucidation of a key synthetic building block like this compound is not a trivial exercise; it is the bedrock upon which reliable and reproducible science is built. By systematically employing an orthogonal set of analytical techniques—mass spectrometry, NMR and FTIR spectroscopy, and single-crystal X-ray crystallography—one can move from a proposed structure to an experimentally verified, unambiguous molecular identity. This integrated approach, grounded in a deep understanding of the causality behind each technique, ensures the level of scientific rigor required for modern pharmaceutical research and development.

References

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

- Chemguide. (n.d.). Mass Spectra - The M+2 Peak. [Link]

- ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

- Chemistry LibreTexts. (2020, August 22). 16.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

- Chemistry LibreTexts. (2023, August 29).

- EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

- Al-Majid, A. M., et al. (2024).

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

- Tiefenbacher, K., et al. (2013). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 52(41), 10934-10937. [Link]

- Chemistry Stack Exchange. (2012, November 26).

- Creative BioMart. (n.d.). X-ray Crystallography. [Link]

- Wikipedia. (n.d.). X-ray crystallography. [Link]

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

- Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

- ResearchGate. (n.d.). The packing structure of hydrochloride salt (I), viewed down the.... [Link]

- Ullah, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

- Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

- Chemistry Stack Exchange. (2015, August 6).

- Cook, A. M., et al. (2016). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2016(2), M891. [Link]

- Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. [Link]

- Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift. Banaras Hindu University, Department of Chemistry. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. eas.org [eas.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. How To [chem.rochester.edu]

An In-Depth Technical Guide to the Synthesis of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of (5-Bromopyrimidin-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry. The primary synthetic strategy focuses on the reduction of the commercially available precursor, 5-bromopyrimidine-2-carbonitrile. This guide presents three distinct and effective reduction methodologies, catering to various laboratory capabilities and research needs. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. All quantitative data is summarized for clarity, and key workflows are visualized using process flow diagrams.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the brominated pyrimidine core offers a versatile scaffold for further functionalization through various cross-coupling reactions, while the primary amine serves as a crucial handle for amide bond formation and other derivatizations. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of reaction conditions and biological assays.

The most direct and efficient synthetic route to this compound commences with 5-bromopyrimidine-2-carbonitrile. The critical step in this synthesis is the reduction of the nitrile functionality to a primary amine. This guide details three robust methods to achieve this transformation:

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and rapid method utilizing a strong hydride reducing agent.

-

Catalytic Hydrogenation with Raney® Nickel: A classic and scalable approach employing a heterogeneous catalyst.

-

Borane Dimethyl Sulfide (BMS) Reduction: A milder and more selective reduction using a borane complex.

Each method will be discussed in detail, including the causality behind the choice of reagents and conditions, followed by a step-by-step experimental protocol. The guide culminates with a standardized procedure for the formation of the final hydrochloride salt.

Core Synthesis Pathway: From Nitrile to Amine Hydrochloride

The overarching synthetic strategy is a two-step process starting from 5-bromopyrimidine-2-carbonitrile.

Caption: Overall synthetic workflow.

Methodology 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

Scientific Rationale

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by subsequent hydride transfers and work-up to yield the primary amine. The high reactivity of LiAlH₄ necessitates the use of anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), and stringent exclusion of moisture.

Causality of Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is paramount to prevent quenching of the reagent and to ensure safety.

-

Inverse Addition: While not strictly necessary for nitrile reduction, adding the LiAlH₄ suspension to the nitrile solution (inverse addition) can sometimes offer better control over the reaction temperature, especially on a larger scale. However, for simplicity and to ensure complete reduction, the protocol below describes the more common addition of the nitrile to the LiAlH₄ suspension.

-

Ethereal Solvents: Diethyl ether and THF are ideal solvents as they are inert to LiAlH₄ and effectively solubilize the starting material. THF is often preferred for its higher boiling point, allowing for reactions to be conducted at reflux if necessary.

-

Careful Work-up: The work-up procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the aluminum salts to facilitate their removal. The Fieser work-up is a widely adopted and reliable method.

Experimental Protocol

Step 1: Reduction of 5-Bromopyrimidine-2-carbonitrile

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.) as a suspension in anhydrous tetrahydrofuran (THF, 10 mL per gram of LiAlH₄) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 5-bromopyrimidine-2-carbonitrile (1.0 eq.) in anhydrous THF (5 mL per gram of nitrile).

-

Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% aqueous sodium hydroxide solution (X mL)

-

Water (3X mL)

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (5-Bromopyrimidin-2-yl)methanamine as an oil or solid.

Caption: Workflow for Raney® Nickel hydrogenation.

Methodology 3: Borane Dimethyl Sulfide (BMS) Reduction

Scientific Rationale

Borane complexes, such as Borane Dimethyl Sulfide (BMS), are milder reducing agents compared to LiAlH₄. [2][3]They are particularly effective for the reduction of carboxylic acids and amides, and also readily reduce nitriles to primary amines. The reaction proceeds via the formation of a nitrile-borane adduct, which then undergoes successive hydride transfers. The work-up typically involves an acidic quench to hydrolyze the boron-nitrogen intermediates. BMS is often preferred over borane-THF due to its higher stability and concentration.

Causality of Experimental Choices:

-

Borane Dimethyl Sulfide (BMS): This reagent is chosen for its good balance of reactivity and selectivity. It is less pyrophoric than diborane and more stable than borane-THF.

-

Anhydrous THF: As with other hydride reagents, anhydrous conditions are necessary to prevent the decomposition of the borane complex.

-

Reflux Conditions: Heating the reaction mixture to reflux in THF can be necessary to drive the reduction to completion in a reasonable timeframe.

-

Acidic Work-up: The addition of aqueous acid (e.g., HCl) during work-up is essential to hydrolyze the intermediate amine-borane complexes and to protonate the resulting amine, facilitating its isolation as the hydrochloride salt.

Experimental Protocol

Step 1: Reduction of 5-Bromopyrimidine-2-carbonitrile

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromopyrimidine-2-carbonitrile (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF, 15 mL per gram of nitrile) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Borane Dimethyl Sulfide complex (2.0 M in THF, 1.5 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in methanol and add a solution of HCl in diethyl ether (2.0 M) until the pH is acidic.

-

Concentrate the mixture under reduced pressure to obtain the crude this compound.

Caption: Workflow for BMS reduction.

Final Step: Hydrochloride Salt Formation

For methodologies 1 and 2, where the free amine is isolated, the following procedure can be used to form the hydrochloride salt.

Experimental Protocol

-

Dissolve the crude (5-Bromopyrimidin-2-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Data Summary

| Parameter | LiAlH₄ Reduction | Raney® Nickel Hydrogenation | BMS Reduction |

| Starting Material | 5-Bromopyrimidine-2-carbonitrile | 5-Bromopyrimidine-2-carbonitrile | 5-Bromopyrimidine-2-carbonitrile |

| Key Reagent | Lithium Aluminum Hydride | Raney® Nickel, H₂ gas | Borane Dimethyl Sulfide |

| Solvent | Anhydrous THF | Methanolic Ammonia | Anhydrous THF |

| Temperature | 0 °C to Room Temp. | Room Temperature | 0 °C to Reflux |

| Pressure | Atmospheric | 50 psi | Atmospheric |

| Typical Reaction Time | 12-16 hours | 12-24 hours | 4-6 hours |

| Work-up | Fieser Work-up (H₂O, NaOH) | Filtration | Acidic Quench |

| Product Form | Free Amine | Free Amine | Hydrochloride Salt (direct) |

Conclusion

This technical guide has detailed three reliable and effective methods for the synthesis of this compound from 5-bromopyrimidine-2-carbonitrile. The choice of method will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity profile. The LiAlH₄ method is rapid and high-yielding but requires careful handling of a pyrophoric reagent. The catalytic hydrogenation with Raney® Nickel is a scalable and clean method, ideal for larger quantities. The BMS reduction offers a milder alternative with a straightforward work-up that can directly yield the hydrochloride salt. By understanding the causality behind the experimental choices for each protocol, researchers can confidently and safely synthesize this important chemical intermediate for their drug discovery and development programs.

References

- Organic Syntheses. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.

- Organic Syntheses. (n.d.). Raney Nickel Catalyzed Hydrogenation.

- Common Organic Chemistry. (n.d.). Borane Dimethylsulfide (BMS).

- The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).

- Wikipedia. (n.d.). Borane dimethylsulfide.

- Vineeth Precious. (n.d.). Raney Nickel Catalyst.

- Common Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions.

Sources

The Strategic Role of (5-Bromopyrimidin-2-yl)methanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, integral to the structure of nucleobases in DNA and RNA and forming the core of numerous therapeutic agents.[1] Its inherent drug-like properties and versatile synthetic handles have established it as a "privileged scaffold," a molecular framework that is recurrently found in successful drugs across various target classes. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Within this important class of compounds, (5-Bromopyrimidin-2-yl)methanamine hydrochloride (CAS Number: 1240594-62-0) has emerged as a particularly valuable and strategic building block for the synthesis of complex, next-generation therapeutics.

This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, a robust synthetic strategy, and its critical applications in the development of targeted therapies, with a particular focus on kinase inhibitors.

Compound Profile: this compound

This molecule is a bifunctional synthetic intermediate, offering two distinct points for chemical modification. The primary amine at the 2-position serves as a versatile nucleophile, while the bromine atom at the 5-position is primed for a variety of powerful cross-coupling reactions. This orthogonal reactivity is the key to its utility, allowing for the sequential and controlled introduction of diverse molecular fragments.

| Property | Value | Source |

| CAS Number | 1240594-62-0 | [4][5] |

| Molecular Formula | C₅H₇BrClN₃ | [5] |

| Molecular Weight | 224.49 g/mol | [5] |

| Appearance | Solid (Typical) | Supplier Data |

| Purity | ≥98% (Typical) | [5] |

| Storage | Store in a dry, sealed place | [5] |

Strategic Synthesis: A Proposed Pathway

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a logical and efficient pathway can be constructed based on established methodologies for analogous pyrimidine derivatives. A common and effective strategy involves the reduction of a nitrile precursor, which can be synthesized from commercially available starting materials.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry transformations for similar substrates. Researchers should perform their own reaction optimization.

Step 1: Reduction of 5-Bromo-2-cyanopyrimidine to (5-Bromopyrimidin-2-yl)methanamine

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of 5-bromo-2-cyanopyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reducing Agent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (approx. 1.5-2.0 equivalents) via the dropping funnel, maintaining the internal temperature below 5 °C. The causality for slow addition at low temperature is to control the highly exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This sequential addition is critical for safely decomposing the excess hydride and forming a filterable aluminum salt precipitate.

-

Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can be further purified by extraction with an organic solvent like dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (5-Bromopyrimidin-2-yl)methanamine as the free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude (5-Bromopyrimidin-2-yl)methanamine free base in a minimal amount of a suitable solvent such as diethyl ether or methanol.

-

Acidification: Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (e.g., 2 M solution, 1.1 equivalents) to the stirred solution.

-

Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound. The salt formation is a self-validating system; a pure, crystalline solid is indicative of successful protonation and isolation.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile scaffold for constructing highly functionalized molecules, particularly kinase inhibitors.[1][6] Protein kinases are crucial mediators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7]

The aminopyrimidine core is a well-established pharmacophore that can effectively interact with the hinge region of the ATP-binding pocket of many kinases.[7] The (5-Bromopyrimidin-2-yl)methanamine scaffold provides two key points of diversification to build potent and selective inhibitors.

-

N-Functionalization of the Aminomethyl Group: The primary amine is readily acylated, alkylated, or used in reductive amination reactions to introduce side chains that can occupy adjacent pockets in the kinase active site, enhancing potency and selectivity.

-

C-5 Functionalization via Cross-Coupling: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide array of aryl and heteroaryl groups that can extend into solvent-exposed regions or other hydrophobic pockets, critically influencing the drug's pharmacokinetic and pharmacodynamic properties.

General Workflow for Kinase Inhibitor Synthesis

Caption: Stepwise functionalization of the core scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized framework for the synthesis of kinase inhibitors using the N-functionalized bromo-pyrimidine intermediate.

-

Reaction Setup: In a microwave vial or Schlenk flask, combine the N-functionalized (5-Bromopyrimidin-2-yl)methanamine derivative (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The use of a degassed solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to 80-120 °C for 2-16 hours. Microwave irradiation can often significantly reduce reaction times.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final kinase inhibitor.

-

Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers an efficient entry point into a rich chemical space of potential drug candidates. Its orthogonal reactive sites—the primary amine and the C-5 bromine—provide medicinal chemists with the flexibility to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As the demand for targeted therapeutics continues to grow, the utility of such versatile and well-conceived scaffolds will undoubtedly play an increasingly critical role in the discovery of transformational medicines.

References

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.

- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.

- 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. ChemicalBook.

- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.

- The Pivotal Role of Pyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.

- This compound | 1240594-62-0. Manchester Organics.

- 1240783-02-1|(5-Bromopyrimidin-2-yl)methanamine. BLD Pharm.

- CAS 1240594-62-0 | this compound. Synblock.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. CAS 1240594-62-0 | this compound - Synblock [synblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(5-Bromopyrimidin-2-yl)methanamine Hydrochloride: A Technical Guide to a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1][2] Its prevalence is rooted in its fundamental role as a component of DNA and RNA, and its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] In the realm of drug discovery, particularly in the development of protein kinase inhibitors, the pyrimidine scaffold is frequently employed to mimic the hinge-binding interactions of ATP, making it an attractive framework for designing potent and selective anticancer agents.[1][3][4]

(5-Bromopyrimidin-2-yl)methanamine hydrochloride emerges as a highly valuable and versatile building block for harnessing the potential of the pyrimidine core. This bifunctional reagent offers two distinct and orthogonal points for chemical modification: a nucleophilic primary amine and an electrophilic C5-bromine atom. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and core reactivity of this compound, offering field-proven insights and detailed protocols for its application in the synthesis of complex molecular architectures.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The hydrochloride salt form confers advantageous properties for storage and handling compared to the free base.

| Property | Value | Source/Comment |

| CAS Number | 1240594-62-0 | [5][6] |

| Molecular Formula | C₅H₇BrClN₃ | [5] |

| Molecular Weight | 224.49 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Typical for hydrochloride salts. |

| Solubility | Enhanced water solubility | Compared to its free base form.[7] |

| Stability | Stable under standard laboratory conditions | Store in a cool, dry place away from incompatible materials. |

Handling and Storage: As with any halogenated amine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. The compound is hydroscopic and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

Reactivity and Synthetic Utility: A Bifunctional Linchpin

The synthetic power of this compound lies in its two chemically distinct reactive sites. The primary aminomethyl group at the C2 position readily undergoes nucleophilic reactions, while the bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled elaboration of the pyrimidine core.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom on the electron-deficient pyrimidine ring is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are pivotal transformations in the synthesis of complex pharmaceuticals.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[8] It enables the coupling of the 5-bromopyrimidine core with a vast array of commercially available aryl or heteroaryl boronic acids and esters.[9][10]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used.[9][10] The ligand's role is crucial; bulky, electron-rich phosphines (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium center and facilitate the catalytic cycle, especially for challenging substrates.

-

Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9] The choice of base can significantly impact yield and must be compatible with the substrates' functional groups.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently used to dissolve both the organic substrates and the inorganic base.[9]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the reliable execution of Suzuki-Miyaura coupling with this compound.

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.).[9]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[9]

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–110 °C).[9] Monitor the reaction's progress by a suitable method (TLC or LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 5-aryl-2-(aminomethyl)pyrimidine.[10]

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C5-position.[11][12] This reaction has profoundly expanded the ability to synthesize arylamines, which are common motifs in pharmaceuticals.[12][13]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount.[11] Sterically hindered, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, or Josiphos family ligands) are highly effective as they promote the crucial reductive elimination step that forms the C-N bond.[12][14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Generalized Protocol for Buchwald-Hartwig Amination

-

Preparation: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (2-4 mol%).

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane via syringe. Seal the tube and heat to 80–110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 5-amino-pyrimidine product.

Reactions at the C2-Aminomethyl Group

The primary amine at the C2 position serves as a versatile nucleophilic handle for building diverse functionalities through standard transformations.

-

N-Acylation/N-Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form stable amide or sulfonamide linkages. This is a fundamental strategy for linking the pyrimidine core to other fragments.

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction with a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides access to secondary or tertiary amines, enabling further structural elaboration.

Case Study: Application in the Synthesis of Macitentan

The strategic importance of 5-bromopyrimidine derivatives is exemplified in the synthesis of Macitentan, a potent dual endothelin receptor antagonist.[15][16] In its synthesis, a key step involves the Williamson ether synthesis where the alcohol of an intermediate is deprotonated with a strong base like sodium hydride (NaH), which then displaces the chlorine from 2-chloro-5-bromopyrimidine to form a crucial ether linkage.[15][17] This highlights how the halogenated pyrimidine acts as a key electrophilic partner for coupling complex fragments, demonstrating the industrial relevance of this class of building blocks in constructing life-saving medicines.[15]

Conclusion

This compound is a powerful and strategic building block for organic synthesis and drug discovery. Its bifunctional nature, with two orthogonal reactive sites, provides chemists with a flexible platform for creating diverse molecular libraries. The ability to perform selective, high-yielding palladium-catalyzed cross-coupling reactions at the C5-position, combined with the versatile reactivity of the C2-aminomethyl group, ensures its continued importance in the development of novel therapeutics, particularly in the fields of oncology and cardiovascular disease.

References

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.

- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).

- (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride. Vulcanchem.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.

- 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. ChemicalBook.

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper

- This compound. Synblock.

- (5-Bromopyridin-2-yl)methanamine. AMERICAN ELEMENTS.

- (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. Smolecule.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy].

- This compound. Manchester Organics.

- (5-Bromopyrimidin-2-yl)methanamine. BLD Pharm.

- (5-Bromopyridin-2-yl)methanamine.

- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. xgUYcX1B8ful0m2CkjSCVVnckMzdHf2jBIh)

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 5. CAS 1240594-62-0 | this compound - Synblock [synblock.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride (1257535-47-9) for sale [vulcanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Ascendant Role of Brominated Pyrimidines in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Introduction: The Strategic Advantage of Bromination in Pyrimidine Scaffolds

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry.[1][2][3][4] Its inherent ability to mimic the purine core of ATP allows it to interact with a wide array of biological targets, particularly kinases.[1] The strategic introduction of a bromine atom onto the pyrimidine ring profoundly alters its physicochemical properties, leading to a significant enhancement of its biological activities.[5][6] This guide provides an in-depth exploration of the diverse biological activities of brominated pyrimidines, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

The inclusion of bromine, a halogen, increases the lipophilicity of the pyrimidine molecule, which can improve its ability to cross cell membranes. Furthermore, the size and electronegativity of the bromine atom can lead to more potent interactions with target proteins, often through halogen bonding.[5] A key synthetic advantage of brominated pyrimidines is the differential reactivity of the halogen substituents, which enables sequential and regioselective functionalization. This feature is particularly valuable for the creation of diverse compound libraries for high-throughput screening and SAR studies.[7]

This technical guide will delve into the significant anticancer, antimicrobial, antiviral, and enzyme inhibitory activities of brominated pyrimidines, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.

Anticancer Activity: Targeting Kinase-Driven Oncogenic Signaling

A substantial body of research has focused on the development of brominated pyrimidines as potent anticancer agents, primarily through the inhibition of protein kinases.[1] Deregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1]

Mechanism of Action: Inhibition of Bcr-Abl Tyrosine Kinase

One of the most well-documented applications of brominated pyrimidines is in the inhibition of the Bcr-Abl tyrosine kinase.[7][8] This constitutively active kinase is the causative agent of Chronic Myelogenous Leukemia (CML).[7] Brominated pyrimidine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of the Bcr-Abl protein and preventing the phosphorylation of its downstream substrates. This action effectively blocks the pro-proliferative signaling cascade that drives CML.[7]

Caption: Simplified Bcr-Abl Signaling Pathway and Inhibition by Brominated Pyrimidines.

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer potency of brominated pyrimidines. Key findings include:

-

Position of Bromine: The incorporation of a bromine atom at the 5-position of the pyrimidine ring has been shown to be particularly effective for potent PAK1 kinase inhibition.[9]

-

Substitutions at C2 and C4: The differential reactivity of chloro- and bromo- groups at the 2- and 5-positions, respectively, allows for the introduction of various amine-containing fragments.[7] These fragments can form crucial hydrogen bonding interactions within the hinge region of the kinase active site, enhancing inhibitory activity.[7]

-

Side Chains: The addition of specific side chains, such as a 1,2-dimethylpiperazine pendant domain, in combination with the 5-bromo-pyrimidine core, has yielded lead compounds with potent anti-proliferative activity in various colon cancer cell lines.[9]

Quantitative Data: In Vitro Kinase Inhibitory Activity

The efficacy of brominated pyrimidine derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the biological activity of representative 5-bromo-pyrimidine-based Bcr-Abl kinase inhibitors.

| Compound ID | Bcr-Abl Kinase IC50 (µM) | K562 Cell Line Cytotoxicity IC50 (µM) |

| 6g | 0.015 | 0.45 |

| 7d | 0.018 | 0.52 |

| 9c | 0.021 | 0.61 |

| 10e | 0.012 | 0.38 |

| Dasatinib (Control) | 0.008 | 0.25 |

| Data is for compounds synthesized from 5-bromo-2,4-dichloropyrimidine and is presented to illustrate the potential of the 5-bromopyrimidine scaffold.[7] |

Experimental Protocol: In Vitro Bcr-Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a well-established method for evaluating the inhibitory activity of compounds against Bcr-Abl tyrosine kinase.[10]

Materials:

-

Recombinant Bcr-Abl kinase

-

Kinase substrate (e.g., Abltide)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds (brominated pyrimidines)

-

Dasatinib (positive control)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of the test compounds and the positive control (Dasatinib) in assay buffer.

-